N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide
Description
N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-6-7(5-10)9(16-12-6)11-8(13)3-4-17(2,14)15/h3-4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLJUNZSHWKHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)NC(=O)CCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the thiazole derivative with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide
- N-{2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)amino]ethyl}cyclopropanecarboxamide
Uniqueness
N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
